molecular formula C40H36N6O8S2 B2412256 ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate CAS No. 689765-81-9

ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2412256
CAS No.: 689765-81-9
M. Wt: 792.88
InChI Key: OJVBFOOMBVACJV-UHFFFAOYSA-N
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Description

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes quinazoline, sulfanediyl, and dibenzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate typically involves multiple steps. The initial step often includes the preparation of the quinazoline core, followed by the introduction of sulfanediyl and acetyl groups. The final step involves the esterification of the compound with diethyl dibenzoate under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline groups to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperature, pH, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate involves its interaction with specific molecular targets and pathways. The quinazoline groups may interact with enzymes or receptors, modulating their activity. The sulfanediyl groups can form disulfide bonds, affecting protein function. The overall effect depends on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: A simpler analog with similar ester groups but lacking the quinazoline and sulfanediyl groups.

    4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Contains morpholine groups instead of quinazoline and sulfanediyl groups.

Uniqueness

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is unique due to its combination of quinazoline, sulfanediyl, and dibenzoate groups

Properties

IUPAC Name

ethyl 4-[[2-[3-[2-[2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N6O8S2/c1-3-53-37(51)25-13-17-27(18-14-25)41-33(47)23-55-39-43-31-11-7-5-9-29(31)35(49)45(39)21-22-46-36(50)30-10-6-8-12-32(30)44-40(46)56-24-34(48)42-28-19-15-26(16-20-28)38(52)54-4-2/h5-20H,3-4,21-24H2,1-2H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVBFOOMBVACJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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